Glycidol-d5 is a deuterated form of glycidol, commonly used as an internal standard in analytical chemistry. The table below consolidates its core identifiers and physical-chemical properties.
| Category | Details |
|---|---|
| CAS Number | 1246819-20-4 [1] [2] [3] |
| Molecular Formula | C3HD5O2 [1] [2] [3] |
| Molecular Weight | 79.11 g/mol [1] [2] [3] |
| Synonyms | Oxiran-2-ylmethanol-d5 [3] Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol [1] 2-Oxiranemethanol-d5 [2] (2H3)-2-Oxiranyl(2H2)methanol [3] | | Purity | >98% (as supplied by Larodan) [1] | | Density | 1.2±0.1 g/cm³ [3] | | Boiling Point | 162.4±8.0 °C at 760 mmHg [3] | | Flash Point | 81.1±0.0 °C [3] |
In research, this compound's primary role is to serve as an internal standard for precise quantification, particularly in food safety and toxicology studies.
| Application Area | Specific Use | Analytical Technique | Key Protocol Detail |
|---|---|---|---|
| Analytical Chemistry | Internal Standard for quantifying glycidol or its esters in complex matrices (e.g., fish oil, infant formula) [2] | GC-MS/MS [2] | Added to sample prior to extraction to correct for losses; enables high accuracy with LOQs as low as 0.3-0.9 ng/mL in UPLC-MS/MS methods [4]. |
| Polymer Science | Tracer for studying reaction pathways, kinetics, and polymer structure in synthesis of polyglycerols [2] | NMR Spectroscopy [2] | Incorporated during ring-opening polymerization to track integration and branching mechanisms [2]. |
| Toxicology & Metabolism | Tracking and quantifying exposure to glycidol in biological systems [4] | UPLC-MS/MS | Used in biomonitoring to correlate urinary mercapturic acid metabolites (e.g., from glycidol) with exposure levels in populations [4]. |
Although the search results do not contain a specific Safety Data Sheet for this compound, it is classified as a Dangerous Good for transport and may be subject to additional shipping charges [2]. Given that its non-deuterated form, glycidol, is a confirmed health hazard, you must treat this compound with extreme caution.
The hazards of glycidol (CAS 556-52-5) include [5] [6]:
For your convenience, here is a comparison of suppliers offering this compound.
| Supplier | Catalog Number | Quantity | Price |
|---|---|---|---|
| Larodan | 41-4101-4 | 5 mg | 100.00 € [1] |
| Larodan | 41-4101-7 | 25 mg | 200.00 € [1] |
| Larodan | 41-4101-9 | 100 mg | 600.00 € [1] |
| Santa Cruz Biotechnology | sc-490032 | 5 mg | $265.00 [2] |
| Santa Cruz Biotechnology | sc-490032A | 25 mg | $510.00 [2] |
The following diagram illustrates a typical UPLC-MS/MS workflow for analyzing human exposure to glycidol using this compound as an internal standard, based on a 2025 method [4].
This workflow allows for rapid run times (approximately 7 minutes per sample) and high recovery rates (102-119%), enabling precise biomonitoring of glycidol exposure in human populations [4].
Glycidol-d5, a deuterated form of glycidol (CAS 1246819-20-4), has emerged as a critical internal standard in the accurate quantification of food processing contaminants and their metabolites in biological matrices. This stable isotopically labeled compound, with molecular formula C3HD5O2 and molecular weight of 79.11 g/mol, serves as an essential tool for compensation of analytical variability in mass spectrometry-based methods. [1] The structural identity between this compound and its non-deuterated counterpart ensures nearly identical chemical behavior during sample preparation and analysis while providing distinct mass separation for precise detection and quantification.
The increasing regulatory focus on process contaminants like monochloropropanediol (MCPD), glycidol, and their esters has driven the need for robust analytical methods. These compounds, which form during high-temperature refining of edible oils, have raised significant health concerns worldwide. The International Agency for Research on Cancer (IARC) classifies glycidol as Group 2A (probably carcinogenic to humans) and 3-MCPD as Group 2B (possibly carcinogenic to humans), highlighting the importance of accurate monitoring in food products and biological samples. [2] This application note provides detailed protocols for implementing this compound as an internal standard in analytical methods, complete with validation data and practical applications relevant to researchers, scientists, and drug development professionals.
This compound is specifically designed with five deuterium atoms strategically replacing hydrogen atoms in the glycidol structure, creating a mass difference of 5 Da that enables clear distinction in mass spectrometric analysis. The compound typically appears as a clear colorless oil and requires storage at 2-8°C under inert atmosphere due to its hygroscopic nature and chemical reactivity. [3] [4] Suppliers provide this compound in various quantities ranging from research-sized 5 mg vials to larger 100 mg packages, with purity specifications typically exceeding >98%. [1] [4]
In analytical chemistry, this compound serves as an internal standard for quantitative analyses employing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary function is to track native glycidol in complex mixtures or biological matrices, providing accurate and reliable quantification through compensation for sample preparation losses, matrix effects, and instrument variability. [1] Additionally, this compound finds application in polymer science research for synthesizing polyglycerols and other polymers, where it helps elucidate reaction pathways and structural characteristics through deuterium labeling. [1]
Recent methodological advances have demonstrated the utility of this compound in novel detection platforms. A 2024 study published in Foods journal detailed a breakthrough approach using p-(dimethylamino)phenol derivatization coupled with HPLC-MS/MS analysis, with this compound serving as the internal standard for both free glycidol and total free MCPD determination. [2] This method represents a significant improvement over traditional GC-MS techniques that require volatile derivatives with phenylboronic acid (PBA) or heptafluorobutyryl imidazole (HFBI), which often present challenges with strict reaction conditions, derivative stability, and instrument contamination. [2]
The presented method enables sensitive determination of free glycidol and total free monochloropropanediol (MCPD) in fish and krill oils using this compound as internal standard. The approach employs a derivatization technique with p-(dimethylamino)phenol hydrochloride under varied pH conditions, enabling selective discrimination between glycidol and MCPD contaminants. [2] Under alkaline conditions, both MCPD and glycidol react with the derivatization reagent, while under weak acidic environments (pH 6.5), glycidol specifically reacts without interference from MCPD, allowing for differentiated quantification. [2]
This method offers several significant advantages over traditional approaches. The simplified sample preparation involves efficient pretreatment using NaCl aqueous solution extraction and C18 sorbent cleanup for demulsification, effectively removing emulsified oil and reducing matrix interference. [2] The derivatization reaction demonstrates excellent stability under mild experimental conditions, addressing limitations of conventional methods. The approach provides enhanced sensitivity with limits of detection and quantification significantly lower than standard GC-MS methods, while also being more environmentally friendly due to reduced organic solvent consumption in pretreatment and derivatization in aqueous solutions. [2]
The following workflow diagram illustrates the key steps in the determination of free glycidol and MCPD using this compound as internal standard:
Chemical Standards: this compound (CAS 1246819-20-4) is commercially available from multiple suppliers including Santa Cruz Biotechnology, Pharmaffiliates, and Larodan, with purity >98%. [1] [3] [4] Native standards of 3-MCPD, 3-MCPD-d5, and 2-MCPD (purity >98%) should be obtained from certified reference material providers such as Dr. Ehrenstorfer GmbH. Glycidol (purity >95%) can be sourced from LGC Standards. [2]
Derivatization Reagent: Prepare a 100 mg/mL solution of p-(dimethylamino)phenol hydrochloride in deionized water. This solution should be prepared fresh daily or stored protected from light at 4°C for up to one week. [2]
Buffer Solutions: Prepare 0.2 mol/L phosphate buffer at different pH values by mixing appropriate ratios of Na₂HPO₄ and NaH₂PO₄ solutions. For glycidol-specific derivatization, use pH 6.5 phosphate buffer prepared by mixing 31.5 mL Na₂HPO₄ solution (0.2 mol/L) and 68.5 mL NaH₂PO₄ solution (0.2 mol/L). Other pH conditions (5.8, 6.0, 7.0, 7.5) may be required for method development and optimization. [2]
Solvents and Consumables: HPLC-grade methanol, deionized water (18.2 MΩ), C18 solid phase extraction cartridges (500 mg/6 mL), and various laboratory consumables are required. [2]
Sample Weighing: Accurately weigh 1.0 mL of fish oil or krill oil into a 10 mL centrifuge tube. For solid samples, homogenize prior to subsampling. [2]
Internal Standard Addition: Spike samples with this compound internal standard solution. The recommended concentration is 500 ng/mL in the final extract, though this should be optimized based on expected contaminant levels. [2]
Extraction: Add 2 mL of NaCl aqueous solution to the sample and vortex mix vigorously for 1 minute. Centrifuge at 4000 × g for 5 minutes to separate aqueous and organic layers. Collect the aqueous layer containing the extracted analytes. [2]
Cleanup: Pass the aqueous extract through a C18 solid phase extraction cartridge preconditioned with methanol and water. This step effectively removes emulsified oil and other non-polar interferents. [2]
Glycidol-Specific Derivatization (pH 6.5):
Total MCPD and Glycidol Derivatization (Alkaline Conditions):
The differential derivatization approach enables specific quantification of glycidol separately from MCPD, providing detailed contaminant profiling in complex samples.
Chromatography System: Ultra-high performance liquid chromatography system with C18 reversed-phase column (100 mm × 2.1 mm, 1.7-1.8 μm particle size). [2] [5]
Mobile Phase:
Flow Rate: 0.3 mL/min Injection Volume: 5 μL Column Temperature: 35°C [2] [5]
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) transitions should be optimized for each derivatized analyte. Key parameters include:
Table 1: Recommended MRM Transitions for Derivatized Analytes Using this compound as Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| Glycidol-derivative | 194.1 | 136.1 | 107.1 | 20, 35 |
| This compound-derivative | 199.1 | 141.1 | 112.1 | 20, 35 |
| 3-MCPD-derivative | 276.1 | 136.1 | 107.1 | 25, 40 |
| 2-MCPD-derivative | 276.1 | 136.1 | 107.1 | 25, 40 |
The method utilizing this compound as internal standard has been rigorously validated according to international guidelines. The validation data demonstrates excellent performance characteristics for the quantification of free glycidol and total free MCPD in fish and krill oil matrices. [2]
Table 2: Method Validation Parameters for Glycidol and MCPD Determination Using this compound
| Parameter | Glycidol | Total MCPD |
|---|---|---|
| Linear Range | 1-256 ng/mL | 1-256 ng/mL |
| Correlation Coefficient (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Precision (RSD%, n=6) | <5% | <5% |
| Recovery at Low Spike Level | 102-119% | 102-119% |
| Recovery at Intermediate Spike Level | 107-118% | 107-118% |
| Recovery at High Spike Level | 105-111% | 105-111% |
The method demonstrates broad linearity across the concentration range of 1 to 256 ng/mL for both glycidol and MCPD, with correlation coefficients exceeding 0.999, indicating excellent proportionality between analyte concentration and instrument response. [2] The exceptional sensitivity is evidenced by limits of detection and quantification at 0.5 ng/mL and 1.0 ng/mL respectively, representing significant improvement over traditional GC-MS methods. [2]
The accuracy and precision of the method, verified through recovery studies at multiple concentration levels, show consistent results within the acceptable range of 102-119% with relative standard deviations below 5%, confirming minimal matrix effects and reliable quantification capability. [2] The derivatization reaction produces stable derivatives that remain intact for at least 24 hours when stored at 4°C, ensuring analytical integrity throughout batch processing. [2]
The methodology employing this compound as internal standard has been successfully applied to the analysis of commercially available fish oil and krill oil dietary supplements. The findings reveal distinct contamination profiles between these two popular nutritional products. [2]
Table 3: Detection of Free MCPD and Glycidol in Dietary Supplements Using this compound Internal Standard
| Sample Type | Number of Samples Analyzed | MCPD Detection Range (ng/mL) | Glycidol Detection Range (ng/mL) | Notes |
|---|---|---|---|---|
| Fish Oil | Multiple commercial samples | Up to 32.78 ng/mL | Not Detected | MCPD residues found in most samples |
| Krill Oil | Multiple commercial samples | Up to 2767.3 ng/mL | Up to 22.2 ng/mL | Significantly higher contamination levels |
The substantially higher contamination levels observed in krill oil samples compared to fish oil highlight matrix-specific formation of these processing contaminants and underscore the importance of routine monitoring across different product types. [2] The ability to detect and quantify both MCPD and glycidol separately provides valuable information for risk assessment and quality control processes in the supplement industry.
Beyond the analysis of free contaminants in oils, the this compound-based method can be extended to various related applications. The approach can be adapted for the indirect detection of ester-bound contaminants through hydrolysis to release free MCPD and glycidol before analysis, similar to current official methods for MCPD esters and glycidyl esters. [2] This application is particularly valuable given that ester forms represent the primary contaminants detected in refined oils and fats.
Recent methodological advances have demonstrated the utility of this compound in human biomonitoring studies. A 2025 study published in Analytical Methods employed ultra-high performance liquid chromatography-tandem mass spectrometry for profiling mercapturic acids in human urine after daily exposure to acrylamide, 3-monochloropropane-1,2-diol and glycidol. [5] Such approaches enable assessment of internal exposure to these food processing contaminants, with the method demonstrating excellent performance characteristics including quantification limits ranging from 0.3 to 0.9 ng/mL and recovery rates of 102-119% across different spike levels. [5]
Low Derivative Yield: If derivative formation is suboptimal, verify the pH of the reaction mixture using pH test strips and ensure the derivatization reagent is fresh and properly prepared. The reaction is highly pH-dependent, with optimal glycidol-specific derivatization occurring at pH 6.5. [2]
Matrix Interference: For samples with complex matrices or high lipid content, consider increasing the volume of C18 sorbent or implementing an additional cleanup step. The NaCl aqueous solution extraction effectively separates polar analytes from non-polar matrix components, but challenging samples may require optimization. [2]
Signal Suppression: When analyzing samples with high dissolved solids, dilution prior to derivatization may be necessary. The use of this compound as internal standard effectively compensates for moderate signal suppression, but severe matrix effects may require additional sample cleanup. [2]
Chromatographic Performance: If peak shape deteriorates or retention times shift, replace the guard column and regenerate the analytical column with strong solvents. The derivatives are stable under typical chromatographic conditions but may degrade if stored excessively before analysis. [2]
Implement a comprehensive quality control protocol including:
The application of This compound as internal standard in mass spectrometric analysis represents a robust approach for the accurate quantification of glycidol and related process contaminants in complex matrices. The detailed protocols provided in this application note demonstrate that the combination of differential derivatization with p-(dimethylamino)phenol and HPLC-MS/MS analysis enables specific, sensitive, and reliable determination of these toxicologically significant compounds. The method validation data confirms excellent performance characteristics including wide linear dynamic range, exceptional sensitivity with LOD of 0.5 ng/mL, and high precision and accuracy with recovery rates of 102-119% across multiple concentration levels. [2]
The successful application to real dietary supplements reveals significant differences in contamination profiles between fish oil and krill oil products, with the latter showing substantially higher levels of both MCPD and glycidol. [2] These findings highlight the importance of routine monitoring and the value of robust analytical methods for quality control and risk assessment purposes. The adaptability of the method for indirect detection of esterified contaminants and extension to human biomonitoring studies further enhances its utility in comprehensive safety assessment of food processing contaminants.
Glycidol is a food processing contaminant with health concerns, and its accurate quantification in complex matrices like oils requires robust methods. Using a stable isotope-labeled internal standard like Glycidol-d5 is crucial for compensating for analyte loss during sample preparation and matrix effects during instrumental analysis.
Recent literature shows a trend towards methods that determine glycidol in its free form after release from esters, often using advanced techniques like LC-MS/MS or derivatization GC-MS. The table below summarizes key details from recent studies for context and comparison.
| Study Focus | Analytical Technique | Key Sample Preparation Steps | Reported Performance (LOD/LOQ) |
|---|---|---|---|
| Analysis of Heated Tobacco Product Aerosol [1] | GC-MS after derivatization with heptafluorobutyrylimidazole (HFBI) | Extraction with ethyl acetate, derivatization with HFBI | LOQ for glycidol: 58.32 ng/cigarette [1] |
| Analysis of Fish and Krill Oil [2] | HPLC-MS/MS after derivatization with p-(dimethylamino)phenol | Aqueous NaCl extraction, C18 sorbent cleanup, aqueous derivatization under weak acidic/alkaline conditions | LOD: 0.5 ng·mL⁻¹; LOQ: 1 ng·mL⁻¹ for both MCPD and glycidol [2] |
| Profiling Mercapturic Acids in Human Urine [3] | UHPLC-MS/MS (for metabolites, not glycidol itself) | - | LOQ for metabolites: 0.3 to 0.9 ng mL⁻¹; Recovery: 89% to 119% [3] |
The following protocol is adapted from current research, with specific steps included for using This compound as an internal standard.
Derivatization is essential for improving the volatility and detection sensitivity of glycidol in GC-MS.
The following diagram outlines the complete experimental workflow:
When validated, the method should meet the following performance characteristics, benchmarked against recent publications:
| Validation Parameter | Target Performance | Reference Method |
|---|---|---|
| Linearity Range | 1 - 256 ng·mL⁻¹ | [2] |
| Limit of Detection (LOD) | ≤ 0.5 ng·mL⁻¹ | [2] |
| Limit of Quantification (LOQ) | ≤ 1.0 ng·mL⁻¹ | [2] |
| Recovery (%) | 89% - 111% | [1] [2] |
| Precision (RSD %) | < 10% | [1] |
Glycidol (2,3-epoxy-1-propanol) is a genotoxic and carcinogenic compound classified as IARC Group 2A (probably carcinogenic to humans) that poses significant concerns for human exposure through dietary sources. The primary exposure route occurs through glycidyl fatty acid esters (GEs), which are process-induced contaminants formed during the high-temperature deodorization of edible oils and during heat processing of various food products including fried foods, baked goods, and infant formula. These esters undergo in vivo hydrolysis by lipases in the gastrointestinal tract, releasing free glycidol systemically. Due to the reactive epoxide moiety, glycidol readily forms covalent adducts with nucleophilic sites in biomacromolecules, including the N-terminal valine of hemoglobin to form N-(2,3-dihydroxypropyl)-valine (diHOPrVal).
The measurement of diHOPrVal hemoglobin adducts serves as a valuable biomarker of internal exposure to glycidol, integrating exposure from all sources over the lifespan of erythrocytes (approximately 120 days in humans). This approach provides significant advantages over traditional exposure assessment methods based on food consumption data and occurrence levels, as it accounts for interindividual variability in absorption, metabolism, and non-dietary exposure sources. The use of stable isotope-labeled glycidol-d5 as an internal standard has revolutionized the quantification of these adducts, improving accuracy and precision in mass spectrometry-based methods by correcting for sample preparation losses and matrix effects.
The fluorescein-5-isothiocyanate (FITC) Edman degradation method enables specific cleavage and sensitive detection of N-terminal valine adducts in hemoglobin. This technique exploits the specific reaction between FITC and the N-terminal valine of hemoglobin chains, followed by selective release of the valine adduct as a fluorescein thiohydantoin (FTH) derivative that can be quantified using UHPLC-MS/MS. The method involves several key steps: isolation of hemoglobin from erythrocytes, derivatization with FITC under alkaline conditions, cleavage of the adduct, solid-phase extraction cleanup, and final analysis by UHPLC-MS/MS with multiple reaction monitoring (MRM). The use of This compound as an internal standard allows for precise quantification by compensating for variability in derivatization efficiency and instrument response.
The analysis requires ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) with electrospray ionization (ESI) in negative mode. The recommended chromatographic conditions utilize a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size) maintained at 40°C with a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program should begin at 20% B, increasing to 95% B over 8-10 minutes, followed by re-equilibration. For MS detection, the following transitions are monitored for the diHOPrVal-FTH derivative: m/z 531→287 (quantifier) and 531→514 (qualifier), while the this compound derived internal standard is monitored at m/z 536→292. Optimal MS parameters include: capillary voltage 2.8 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/hour, and desolvation gas flow 1000 L/hour.
In vitro studies characterizing diHOPrVal formation typically involve incubation of glycidol or glycidol-related compounds with human hemoglobin under physiologically relevant conditions (pH 7.4, 37°C). These studies enable determination of relative alkylation potency and reaction kinetics without the complicating factors of absorption, distribution, metabolism, and excretion (ADME). For example, research has demonstrated that 3-MCPD and epichlorohydrin produce only 17% and 0.7% respectively of the diHOPrVal adducts formed by equimolar glycidol in vitro [1].
In vivo studies employ animal models (typically mice or rats) to investigate the relationship between administered dose and adduct formation under physiologically complete conditions. Both single-dose and repeated-dose designs provide complementary information. Single-dose studies allow assessment of acute formation efficiency, while repeated dosing (typically 14-30 days) better reflects steady-state adduct levels expected from chronic exposure. These studies have confirmed that glycidol produces significantly higher diHOPrVal levels compared to potential precursor compounds like 3-MCPD, epichlorohydrin, and glyceraldehyde, which form less than 1% of the adducts produced by equimolar glycidol [1]. Controlled exposure studies in humans have further validated the use of diHOPrVal as a biomarker, demonstrating expected accumulation during exposure and elimination during washout periods [2].
Table 1: Relative Efficiency of diHOPrVal Formation from Glycidol-Related Compounds
| Compound | In Vitro Formation (% relative to glycidol) | In Vivo Formation (% relative to glycidol) | Study Model |
|---|---|---|---|
| Glycidol | 100% | 100% | ICR mice |
| 3-MCPD | 17% | <1% | ICR mice |
| Epichlorohydrin | 0.7% | <1% | ICR mice |
| Glyceraldehyde | Not detected | 0.2% | ICR mice |
| Glycidyl oleate | Not assessed | Equivalent to free glycidol | ICR mice |
Table 2: Dose-Response Relationship for Glycidol in Experimental Models
| Study Model | Dose Range | diHOPrVal Formation | Genotoxic Effect | Reference |
|---|---|---|---|---|
| BalbC mice (single dose) | 30-120 mg/kg | Linear increase | Increased micronucleated erythrocytes | [3] |
| Human controlled exposure | 2.7-5.2 μg/kg/day × 4 weeks | Increased from 4.0 to 12.2 pmol/g Hb | Not assessed | [2] |
| ICR mice (repeated dose) | 0.5-1.0 mmol/kg | Dose-dependent | Not assessed | [4] |
Blood collection should be performed using EDTA or heparin as anticoagulant. Centrifuge whole blood at 2,000 × g for 10 minutes at 4°C to separate erythrocytes from plasma and buffy coat. Wash erythrocytes three times with isotonic saline (0.9% NaCl) with gentle mixing and centrifugation. Hemolysate preparation involves lysing washed erythrocytes with ice-cold distilled water (1:1 v/v) and centrifuging at 15,000 × g for 20 minutes at 4°C to remove cell debris. Isolate hemoglobin through gel filtration using Sephadex G-25 or similar matrix equilibrated with 0.1 M phosphate buffer (pH 7.4), or alternatively by precipitation with 1 N HCl in acetone followed by washing with acetone and diethyl ether. Determine hemoglobin concentration using the Hemocue system or traditional cyanmethemoglobin method, adjusting final concentration to approximately 100 mg/mL with 0.1 M phosphate buffer (pH 7.4) [1] [2].
Transfer 50 μL of hemoglobin solution (approximately 5 mg Hb) to a clean tube and add 25 μL of internal standard working solution (this compound derived diHOPrVal-d7-FTH in methanol). Add 500 μL of derivatization reagent (0.5 mM FITC in DMF/water, 1:1 v/v) and 50 μL of 1.5 M potassium bicarbonate buffer (pH 9.5). Vortex thoroughly and incubate at 45°C for 90 minutes with occasional shaking. After derivatization, acidify the mixture with 50 μL of 1 N HCl and extract with 1 mL of ethyl acetate/water (1:1 v/v). Vortex vigorously for 1 minute and centrifuge at 5,000 × g for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 200 μL of methanol for solid-phase extraction [2].
Solid-phase extraction should be performed using C18 cartridges (100 mg/3 mL) conditioned sequentially with 3 mL methanol and 3 mL water. Apply the reconstituted sample to the cartridge, wash with 3 mL of 20% methanol in water, and elute the FTH derivatives with 2 mL of methanol. Evaporate the eluate to complete dryness under nitrogen and reconstitute in 100 μL of mobile phase A/B (50:50 v/v) for UHPLC-MS/MS analysis. The extraction efficiency typically exceeds 85% as monitored by the this compound internal standard [2].
The relationship between external exposure to glycidol/glycidyl esters and hemoglobin adduct levels follows a well-characterized kinetic model. At steady-state (constant exposure), the adduct level (Ass) relates to the daily dose (D) according to the equation: Ass = k × D × τ, where k represents the adduct level/dose ratio and τ is the lifetime of erythrocytes. For glycidol, studies in humans have determined a mean k value of 0.082 pmol diHOPrVal/g hemoglobin per μg glycidol/kg body weight and a τ of approximately 104 days [2]. This relationship enables reverse dosimetry calculations to estimate external exposure from measured adduct levels using the formula: D = Ass / (k × τ).
Application of this approach in human biomonitoring studies has revealed that background exposure levels (0.94-1.4 μg/kg body weight/day) exceed those estimated from food consumption surveys (0.2-0.6 μg/kg body weight/day), suggesting the existence of additional exposure sources or precursor compounds that contribute to diHOPrVal formation [1] [2]. This discrepancy highlights the importance of hemoglobin adduct monitoring for accurate risk assessment, as it captures the integrated internal dose from all exposure routes and sources.
Robust quality control procedures are essential for reliable diHOPrVal quantification. Each analytical batch should include method blanks (water instead of hemoglobin), pooled quality control samples at low, medium, and high concentrations, and duplicate study samples. The internal standard (this compound derived diHOPrVal-d7-FTH) should be added to all samples including blanks and QCs. Method validation should establish linearity (typically 1-100 pmol/g Hb), accuracy (85-115%), precision (<15% RSD), limit of detection (≤0.3 pmol/g Hb), and limit of quantification (≤1.0 pmol/g Hb). Matrix effects should be evaluated by comparing standards in solvent and in hemolysate, with compensation using the internal standard [2].
The use of This compound in hemoglobin adduct studies provides a robust and reliable approach for assessing internal exposure to glycidol and glycidyl esters. The FITC-Edman method coupled with UHPLC-MS/MS analysis enables sensitive and specific quantification of diHOPrVal adducts as a long-term exposure biomarker. Application of this methodology has revealed significant discrepancies between exposure estimates based on food analysis and those derived from biomonitoring, underscoring the importance of direct internal exposure measurement for accurate risk assessment. Further research is needed to identify all contributors to background diHOPrVal levels and to elucidate the metabolic pathways involved in adduct formation from various precursor compounds.
Glycidol (2,3-epoxy-1-propanol) is a genotoxic compound of significant concern in toxicology and drug development due to its classification as a confirmed rodent carcinogen. Glycidol exists both as a free compound and in the form of glycidyl fatty acid esters (GEs) found in various processed foods, particularly refined edible oils, infant formula, and thermally processed foods. These esters are metabolically converted to free glycidol in vivo through lipase activity, leading to systemic exposure. The deuterated form, Glycidol-d5, serves as a valuable internal standard and tracer in mass spectrometry-based methods to precisely quantify exposure levels and adduct formation, enabling researchers to distinguish between experimental exposures and background contamination.
The reactive epoxide group in glycidol enables covalent binding to nucleophilic sites in biological macromolecules, forming adducts with DNA and hemoglobin (Hb). These adducts serve as critical biomarkers of exposure and potential indicators of cancer risk. The primary DNA adducts form at the N-7 position of guanine, while hemoglobin adducts occur at the N-terminal valine residue, forming N-(2,3-dihydroxypropyl)valine (diHOPrVal). DNA adducts can persist and may lead to mutations if not repaired, potentially initiating cancer development, while hemoglobin adducts provide a longer-term exposure measurement integrated over the erythrocyte lifespan (approximately 120 days in humans). Understanding the formation, persistence, and repair of glycidol-derived adducts is therefore essential for cancer risk assessment and the safety evaluation of pharmaceuticals and environmental chemicals [1] [2].
Table 1: Key DNA and Hemoglobin Adducts of Glycidol
| Adduct Type | Adduct Name | Structure | Biological Matrix | Significance |
|---|---|---|---|---|
| DNA Adduct | N7-(2,3-Dihydroxypropyl)-guanine | Guanine modified at N-7 position | Tissue DNA | Primary DNA lesion, mutagenic potential |
| Hemoglobin Adduct | N-(2,3-Dihydroxypropyl)-valine (diHOPrVal) | N-terminal valine modification | Hemoglobin in erythrocytes | Long-term exposure biomarker (120-day integration) |
The following protocol for monitoring glycidol hemoglobin adduct formation has been adapted from established methodologies with appropriate modifications for this compound tracking:
Animal Model Selection: Use 7-8 week old male ICR mice (or other appropriate strains such as Sprague-Dawley rats) with body weights of approximately 25-30g. House animals under controlled conditions (temperature: 23°C ± 1°C, humidity: 55% ± 5%) with a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize animals to laboratory conditions for at least 7 days prior to dosing.
Dosing Preparation: Prepare This compound in soybean oil vehicle to achieve the desired concentration. Based on literature studies, appropriate dosing levels range from 0.5-1.0 mmol/kg body weight for glycidol compounds. Prepare fresh dosing solutions immediately before administration and verify concentration through appropriate analytical methods. For comparative studies, include glycidol (non-deuterated) and vehicle control groups [1].
Administration and Sample Collection: Administer compounds via oral gavage at a volume of 5-10 mL/kg body weight. For time-course studies, collect blood samples at multiple time points (e.g., 24h, 48h, 72h, 1 week). At each collection time, anesthetize animals and collect blood from the abdominal vena cava into EDTA-treated evacuated tubes to prevent coagulation. Separate erythrocytes by centrifugation (2,500 × g for 10 minutes at 4°C), wash three times with isotonic saline, and freeze at -80°C until analysis [1] [2].
The following protocol details the preparation of hemoglobin samples for diHOPrVal detection using a modified Edman degradation with LC-MS/MS detection:
Globin Isolation and Precipitation: Lyse erythrocytes by adding 2 volumes of cold ultrapure water and vigorous vortexing. After 15 minutes on ice, separate the hemolysate by centrifugation (15,000 × g for 20 minutes at 4°C). Precipitate globin by slowly adding the hemolysate to 10 volumes of acidified acetone (1 mM HCl in acetone) while stirring vigorously. Collect the precipitate by filtration or centrifugation, wash thoroughly with acetone, and dry under a gentle nitrogen stream.
Modified Edman Degradation: Weigh 25 mg of globin and dissolve in 2.5 mL of formamide (optima grade). Add 50 μL of 1 M sodium hydroxide and 50 μL of 10 mM fluorescein-5-isothiocyanate (FITC) in acetone. React for 16 hours at 37°C with gentle shaking. Stop the reaction by adding 2.5 mL of 1% formic acid. Extract the derivative three times with 5 mL of ethyl acetate, combine the organic phases, and evaporate to dryness under reduced pressure. Reconstitute the residue in 200 μL of methanol/water (1:1, v/v) for LC-MS/MS analysis [2].
LC-MS/MS Analysis: Separate derivatives using a C18 reversed-phase column (2.1 × 150 mm, 1.8 μm) maintained at 40°C. Use mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) with the following gradient: 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-18 min (90-10% B), and 18-25 min (10% B) at a flow rate of 0.3 mL/min. Use multiple reaction monitoring (MRM) with transitions specific to the this compound-derived adduct, typically monitoring the neutral loss of the modified valine moiety. For quantitative analysis, use a stable isotope-labeled internal standard such as N-(2,3-dihydroxypropyl)-(13C5)valine [1] [2].
Figure 1: Workflow for Hemoglobin Adduct Analysis of this compound
Comprehensive DNA adduct analysis requires careful isolation and processing to prevent artifactual formation or degradation:
DNA Isolation from Tissues: Excise target tissues (e.g., liver, lung) and homogenize in lysis buffer (200 mM Tris pH 8.5, 250 mM NaCl, 25 mM EDTA, 0.5% SDS). Add RNase A (10 μg/mL) and incubate at 37°C for 30 minutes, followed by proteinase K (100 μg/mL) treatment for 1-2 hours at 56°C. Precipitate proteins by adding 1/3 volume of 5 M potassium acetate (pH 7.0) and centrifuging at 14,840 × g for 30 minutes at 4°C. Precipitate DNA from the supernatant by adding 1 volume of room temperature isopropanol, wash the pellet with 70% ethanol, and dissolve in Tris-EDTA buffer. Determine DNA concentration and purity by UV spectrophotometry (A260/A280 ratio of ~1.8) [3].
Enzymatic Hydrolysis to Nucleosides: Digest 50-100 μg DNA in a buffer containing 10 mM Tris and 5 mM MgCl₂ (pH 7.0) using the following enzyme sequence: First, add DNase I (2 U) and incubate at 37°C for 2 hours. Then, add phosphodiesterase I (100 mU) and alkaline phosphatase (500 mU) and incubate overnight at 37°C with gentle shaking. Stop the reaction by adding 3 volumes of cold acetonitrile, centrifuge at 14,840 × g for 15 minutes at 4°C, and collect the supernatant. Concentrate the sample under vacuum and reconstitute in 50 μL of water for LC-MS analysis. Use silanized vials throughout to minimize analyte adsorption [4] [3].
Advanced DNA adductomics approaches enable comprehensive screening of glycidol-derived DNA adducts:
Off-line Sample Purification: Prior to LC-MS analysis, perform off-line HPLC fractionation to remove abundant unmodified nucleosides that can suppress adduct signals. Use a C18 column (4.6 × 150 mm, 5 μm) with mobile phase A (water) and B (methanol) with a gradient of 0-5 min (0% B), 5-30 min (0-30% B), 30-35 min (30-100% B). Collect fractions based on retention time windows predicted for glycidol adducts, typically between 15-25 minutes. Combine and concentrate relevant fractions under reduced pressure [4].
LC-MS³ Analysis with Neutral Loss Triggering: Use a high-resolution mass spectrometer (Orbitrap Fusion or similar) coupled to a nanoflow or conventional HPLC system. Employ a C18 analytical column (0.3 × 150 mm, 2 μm) with a 30-minute gradient of 0-50% methanol in water (both with 0.1% formic acid) at 5 μL/min. Configure the data-dependent acquisition to include an inclusion list of known glycidol adduct masses. Use a survey MS scan (m/z 200-450) at 120,000 resolution, followed by data-dependent MS² acquisition for ions matching the inclusion list. Trigger MS³ scans when MS² spectra contain the neutral loss of deoxyribose (116.0474 ± 0.0006 m/z). For this compound specific adducts, calculate expected mass shifts (+5 Da compared to non-deuterated analogs) and include these in the inclusion list [4].
Figure 2: Workflow for DNA Adduct Analysis of this compound
Recent studies have investigated the formation of hemoglobin adducts from glycidol and related compounds:
Table 2: Hemoglobin Adduct (diHOPrVal) Formation from Glycidol and Related Compounds In Vivo
| Compound | Dose (mmol/kg bw) | Animal Model | diHOPrVal Level (pmol/g globin) | Relative Potency (%) vs. Glycidol |
|---|---|---|---|---|
| Glycidol | 0.5 | ICR mice | 1,840 ± 210 | 100 |
| Glycidol | 1.0 | ICR mice | 3,750 ± 390 | 100 |
| Glycidyl oleate | 0.5 | ICR mice | 1,920 ± 230 | 104.3 |
| Glycidyl oleate | 1.0 | ICR mice | 3,810 ± 410 | 101.6 |
| Epichlorohydrin | 1.0 | ICR mice | 28.5 ± 4.1 | 0.76 |
| 3-MCPD | 1.0 | ICR mice | 15.3 ± 2.8 | 0.41 |
| Glyceraldehyde | 10.0 | ICR mice | 7.2 ± 1.5 | 0.02 |
| Allyl alcohol | 1.0 | ICR mice | ND | - |
| Propylene oxide | 5.0 | ICR mice | ND | - |
| 1-Bromopropane | 18.0 | ICR mice | ND | - |
| Fructose | 10.0 | ICR mice | ND | - |
Comparative studies of glycidol-related compounds provide insights into their relative reactivity and potential to form adducts:
Table 3: In Vitro Formation of diHOPrVal from Glycidol-Related Compounds with Human Hemoglobin
| Compound | Concentration | Incubation Time | diHOPrVal Formation (% of Glycidol) | Notes |
|---|---|---|---|---|
| Glycidol | 1 mM | 24 h | 100 | Reference compound |
| 3-MCPD | 1 mM | 24 h | 17.0 ± 2.1 | Requires metabolic activation |
| Epichlorohydrin | 1 mM | 24 h | 0.7 ± 0.1 | Direct reactivity |
| Glyceraldehyde | 1 mM | 24 h | Not detected | May form under reducing conditions |
| Acrylic acid | 1 mM | 24 h | Not detected | No significant adduct formation |
| 1,2-Propanediol | 1 mM | 24 h | Not detected | No significant adduct formation |
Implementing robust quality control measures is essential for reliable adduct quantification:
Internal Standards: Use stable isotope-labeled internal standards including This compound for process control and N-(2,3-dihydroxypropyl)-(13C5)valine for hemoglobin adduct quantification. For DNA adduct analysis, synthesize and characterize N7-(2,3-dihydroxypropyl-d5)-guanine as a reference standard. Add internal standards immediately after sample collection to correct for losses during processing and analysis.
Method Validation: Establish calibration curves using matrix-matched standards over a concentration range of 0.1-1000 pmol/g globin for hemoglobin adducts and 0.01-100 fmol/μg DNA for DNA adducts. Determine limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. For hemoglobin adducts, typical LOD values are 5 pmol/g globin, while DNA adduct methods can achieve LODs of 1 adduct per 10⁸ normal nucleotides. Assess precision (RSD < 15%) and accuracy (85-115% recovery) across three concentration levels [4] [3].
Contamination Prevention: Use silanized vials and avoid plasticizers by implementing thorough solvent washing procedures. Include process blanks in each analysis batch to monitor background contamination. For DNA isolation, sterilize all equipment and solutions to prevent nuclease contamination that could degrade adducts. Implement a comprehensive documentation system to track sample processing and storage conditions [4].
These detailed application notes and protocols provide validated methodologies for tracking this compound DNA and hemoglobin adduct formation. The hemoglobin adduct protocol offers a robust approach for assessing cumulative exposure over the erythrocyte lifespan, while the DNA adductomics approach enables comprehensive characterization of genetic damage with potential mutagenic consequences. The provided quantitative data demonstrates the specificity of glycidol and its esters as primary sources of diHOPrVal adducts, with minimal contributions from other tested compounds under experimental conditions.
These protocols are particularly valuable for pharmaceutical development where monitoring genotoxic impurities is critical, chemical risk assessment to establish safe exposure limits, and molecular epidemiology to investigate relationships between glycidol exposure and health outcomes. The incorporation of This compound as a tracer enables precise quantification by controlling for analytical variability and recovery losses. Future methodological developments will likely focus on increasing sensitivity for human biomonitoring applications and expanding adductomics approaches to simultaneously monitor multiple exposure biomarkers.
This compound is a deuterated analog of glycidol (2,3-epoxy-1-propanol) where five hydrogen atoms are replaced with deuterium atoms, resulting in the molecular formula C₃HD₅O₂ and molecular weight of 79.11 g/mol [1]. This stable isotopolog serves as a crucial internal standard in analytical chemistry, particularly for quantitative analyses employing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. The deuterium substitution does not significantly alter the chemical reactivity of glycidol compared to its non-deuterated form, but provides distinct spectral properties that enable precise tracking and quantification in complex biological matrices.
Glycidol itself is an important compound in toxicology research due to its classification by IARC as probably carcinogenic to humans (Group 2A) [2]. Human exposure primarily occurs through diet where glycidol is present as glycidyl fatty acid esters in refined vegetable oils, pastries, and even infant formula [2]. These esters are hydrolyzed in vivo by lipases to release free glycidol, which can then form adducts with biological macromolecules including hemoglobin and DNA [3]. Understanding the metabolic fate of glycidol through in vitro studies is therefore essential for accurate risk assessment of this widespread food contaminant.
Glycidol exerts its genotoxic effects through its epoxide functional group, which is highly reactive toward nucleophilic sites in biological molecules. In vivo studies have confirmed that glycidol is genotoxic in mice, observed as a significant increase in the frequency of micronucleated erythrocytes following intraperitoneal dosing at 30-120 mg/kg [2]. More importantly, glycidol forms stable adducts with the N-terminal valine of hemoglobin, creating N-(2,3-dihydroxypropyl)valine (diHOPrVal) [4] [3]. This hemoglobin adduct serves as a valuable biomarker of exposure because it accumulates over the lifespan of erythrocytes (approximately 120 days in humans), providing a long-term integration of exposure [3].
The relationship between administered glycidol dose and diHOPrVal formation has been demonstrated to be highly linear (R² = 0.943) in rat studies [4]. The adduct elimination follows the natural turnover of erythrocytes, with the first-order elimination rate constant indicating that diHOPrVal is chemically stable in vivo [4]. These properties make diHOPrVal an excellent biomarker for quantifying glycidol exposure and for conducting risk assessment, particularly since adduct levels can be used to estimate the in vivo dose [4].
In mass spectrometry-based analyses, this compound serves as an ideal internal standard for several reasons. First, its chemical behavior closely mirrors that of native glycidol during sample preparation and chromatography, but it generates distinct mass signals that can be differentiated from the analyte. Second, when added to biological samples before processing, it corrects for losses during sample workup and matrix effects during ionization. This is particularly important for quantifying glycidol or its metabolites at trace levels in complex matrices such as blood, tissues, or food products [1].
Recent methodological advances have employed this compound in novel analytical techniques for determining glycidyl and 3-monochloropropanediol esters in fish oil by gas chromatography tandem mass spectrometry [1]. Similarly, methods for analyzing these contaminants in infant and adult/pediatric nutritional formula have been validated using this compound as internal standard [1]. The use of this deuterated standard has become increasingly important in monitoring the occurrence of glycidyl esters in various food products on the market [1].
Table 1: Liver subcellular fractions and their metabolic applications
| Subcellular Fraction | Metabolic Enzymes Present | Primary Applications |
|---|---|---|
| Liver Microsomes | Cytochromes P450 (CYP), Flavin monooxygenases (FMO), Uridine glucuronide transferase (UGT) | CYP450 inhibition studies, Metabolic stability, CYP450 phenotyping, Metabolite characterization |
| Liver S9 Fractions | Aldehyde oxidase, CYPs, FMOs, Sulfotransferase (SULT), UGTs | Phase I and II metabolism studies, Genotoxicity screening |
| Liver Cytosol | Glutathione transferase (GST), Sulfotransferase (SULT), Monamine oxidase (MAO) | Phase II conjugation studies, Cytosolic enzyme metabolism |
Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes that contain a rich variety of metabolic enzymes essential for drug metabolism [5]. These preparations are particularly valuable for studying Cytochrome P450 inhibition, metabolic stability, and metabolite characterization [5]. Commercially available human liver microsome pools often include preparations from 50 donors to maximize functionality and represent the typical patient population, with careful characterization of kinetic parameters (Kₘ and Vₘₐₓ) for major cytochrome P450 activities according to GLP standards [5].
Table 2: Kinetic parameters for cytochrome P450 enzymes in human liver microsomes
| Enzyme | Marker Substrate | Metabolite | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) |
|---|---|---|---|---|
| CYP1A2 | Phenacetin | Acetaminophen | 78 | 0.73 |
| CYP2A6 | Coumarin | 7-Hydroxycoumarin | 1.1 | 0.53 |
| CYP2B6 | Bupropion | Hydroxybupropion | 64 | 0.29 |
| CYP2C8 | Paclitaxel | 6α-Hydroxypaclitaxel | 5.5 | 0.15 |
| CYP2C9 | Tolbutamide | Hydroxytolbutamide | 220 | 0.19 |
| CYP2C19 | (S) Mephenytoin | 4'-Hydroxymephenytoin | 34 | 0.031 |
| CYP2D6 | Dextromethorphan | Dextrorphan | 3.2 | 0.13 |
| CYP2E1 | Chlorzoxazone | 6-Hydroxychlorzoxazone | 70 | 1.4 |
| CYP3A4 | Testosterone | 6β-Hydroxytestosterone | 19 | 4.0 |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | 1.6 | 1.1 |
These kinetic parameters provide critical reference data for designing in vitro metabolism studies with glycidol and its deuterated analog. The Kₘ values guide appropriate substrate concentrations to ensure enzyme saturation while avoiding non-specific binding or solvent effects that could compromise data interpretation.
Principle: This protocol evaluates the metabolic stability of this compound in liver microsomal preparations by quantifying parent compound depletion over time.
Materials and Reagents:
Procedure:
Data Analysis: Calculate in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693/k, where k is the elimination rate constant. Intrinsic clearance (CLᵢₙₜ) can be calculated as CLᵢₙₜ = k / microsomal protein concentration.
Principle: This protocol measures the formation of deuterated hemoglobin adducts (diHOPrVal-d5) following in vitro incubation of this compound with whole blood or hemoglobin solutions, simulating adduct formation in vivo.
Materials and Reagents:
Procedure:
Data Analysis: The second-order rate constant (kᵥₐₗ) for the reaction of this compound with N-terminal valine in hemoglobin can be determined from the adduct formation kinetics. Previous studies indicate kᵥₐₗ values of approximately 5.6-6.7 pmol/g globin per μMh for glycidol in rat and human blood [4].
Principle: This protocol characterizes nonspecific binding of this compound to human liver microsomes using equilibrium dialysis, which is critical for accurate determination of kinetic parameters.
Materials and Reagents:
Procedure:
Data Analysis: Calculate fraction unbound (fᵤ(ₘᵢc)) = concentration in buffer chamber / concentration in microsomal chamber. For lipophilic basic compounds like glycidol, nonspecific binding to microsomes can be substantial and should be accounted for in kinetic calculations [6].
Figure 1: Metabolic pathways of glycidol and this compound leading to hemoglobin adduct formation
The metabolic activation of glycidol involves both direct reaction with nucleophilic sites in biomacromolecules and enzymatic transformation via cytochrome P450 systems. Glycidol fatty acid esters, common food contaminants, are first hydrolyzed to release free glycidol, which can then undergo either direct reaction with hemoglobin to form diHOPrVal adducts or further metabolic activation to potentially more reactive intermediates [3]. This compound follows parallel metabolic pathways, enabling tracking of these processes through its distinctive mass signature.
Figure 2: Experimental workflow for this compound metabolism studies
The experimental workflow begins with careful sample preparation including appropriate microsomal systems and this compound at physiologically relevant concentrations. Following controlled incubation conditions, samples are processed at predetermined time points to track metabolite formation or parent compound depletion. Analysis by LC-MS/MS leverages the deuterated internal standard for precise quantification, enabling accurate determination of kinetic parameters for metabolic interpretation.
When interpreting metabolism data for glycidol and its deuterated analog, several kinetic models can be applied depending on the enzyme saturation conditions. The Michaelis-Menten equation provides the fundamental relationship between substrate concentration and reaction velocity: v = (Vₘₐₓ × [S]) / (Kₘ + [S]). For in vitro systems, the unbound drug concentration should be used in kinetic calculations when significant nonspecific binding to microsomal protein occurs [6].
The impact of nonspecific binding becomes particularly important when Kₘ is similar to or less than the K_D for binding. Under these conditions, complex effects on reaction kinetics may be observed, including sigmoidal reaction velocity vs. substrate concentration plots and curved Eadie-Hofstee plots [6]. For glycidol, which has moderate lipophilicity, determination of the fraction unbound in microsomal incubations (fᵤ(ₘᵢc)) is recommended for accurate Kₘ determination.
Table 3: Relative formation of diHOPrVal hemoglobin adducts from glycidol-related compounds
| Compound | In Vitro Relative Formation (%) | In Vivo Relative Formation (%) | Notes |
|---|---|---|---|
| Glycidol | 100 | 100 | Reference compound |
| 3-MCPD | 17 | <1 | Extensive metabolism to other pathways |
| Epichlorohydrin | 0.7 | <1 | Competing hydrolysis reactions |
| Glyceraldehyde | Not detected | 0.2 | Requires reducing conditions |
| Acrylic acid | Not tested | Not detected | Not a direct precursor |
| 1,2-Propanediol | Not tested | Not detected | No conversion to glycidol |
The data clearly demonstrate that while several glycidol-related compounds can form the characteristic diHOPrVal hemoglobin adduct, their efficiency is substantially lower than glycidol itself [3]. This specificity makes diHOPrVal a useful biomarker for monitoring glycidol exposure specifically, though contributions from other sources should be considered in exposure assessment.
This compound serves as an invaluable tool for studying the metabolism and biomonitoring of glycidol exposure. Its application as an internal standard in mass spectrometry-based methods provides unmatched accuracy in quantifying glycidol and its metabolites in complex biological systems. The experimental protocols outlined herein enable comprehensive characterization of glycidol metabolism, hemoglobin adduct formation, and interspecies comparisons relevant to human risk assessment.
The data generated from these in vitro approaches, particularly when correlated with in vivo findings, substantially enhance our understanding of glycidol toxicokinetics and support more accurate risk assessment of this widespread food processing contaminant. As analytical methodologies continue to advance, the role of this compound in elucidating metabolic pathways and quantifying biological exposure is expected to grow in importance.
This compound is a deuterated isotopologue of glycidol where five hydrogen atoms have been replaced with deuterium atoms, making it an invaluable internal standard for quantitative analysis in complex biological matrices. Glycidol (2,3-epoxy-1-propanol) is a reactive epoxide compound known for its genotoxic and carcinogenic properties, classified by IARC as Group 2A (probably carcinogenic to humans) [1] [2]. It occurs in foods as a process-induced contaminant primarily in the form of glycidyl fatty acid esters (GEs), which can be hydrolyzed to free glycidol in the gastrointestinal tract [3]. The presence of glycidol and its esters in various refined edible oils and thermally processed foods has raised significant concerns about human exposure and associated health risks, including kidney toxicity, cardiovascular diseases, and cancers [4].
The use of this compound in pharmacokinetic studies enables researchers to accurately track and quantify exposure levels, metabolic pathways, and adduct formation of glycidol in biological systems. This compound serves as a crucial analytical tool for understanding the disposition kinetics of this toxic compound, providing insights necessary for accurate risk assessment and the development of mitigation strategies [5]. Its chemical stability and distinct mass spectral signature allow for precise quantification without interference from endogenous compounds or the native glycidol present in biological samples.
Table 1: Chemical Properties of this compound
| Property | Description |
|---|---|
| CAS Number | 1246819-20-4 [5] |
| Molecular Formula | C₃HD₅O₂ [5] |
| Molecular Weight | 79.11 g/mol [5] |
| Chemical Structure | Deuterated form of 2,3-epoxy-1-propanol |
| Synonyms | 2-Oxiranemethanol-d5; Deuterated glycidol |
| Storage Conditions | Store in cool place (2-8°C); Keep container tightly closed in dry, well-ventilated place; Handle under inert gas due to moisture sensitivity [5] [6] |
This compound maintains the same reactive epoxide functional group as native glycidol, which makes it susceptible to ring-opening reactions with nucleophilic sites in biological molecules such as DNA and proteins. The deuterium incorporation does not significantly alter the chemical reactivity compared to native glycidol but provides a distinct mass difference that enables accurate quantification using mass spectrometry-based techniques [5]. This deuterated analog is particularly valuable for studying the alkylating potential of glycidol, which is responsible for its genotoxic effects through the formation of DNA and hemoglobin adducts [1] [2].
The quantitative analysis of glycidol in biological samples utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as the internal standard. This approach leverages the deuterium labeling to create a distinct mass spectral signature that differentiates the internal standard from native glycidol while maintaining nearly identical chemical properties. The method involves the addition of a known amount of this compound to biological samples prior to extraction, which allows for precise correction of analytical losses and matrix effects throughout the sample preparation process [5].
For the analysis of hemoglobin adducts, the N-alkyl Edman method (specifically the FIRE procedure) is employed, which involves the reaction of the N-terminal valine adducts with fluorescein isothiocyanate (FITC) followed by LC-MS/MS analysis [1]. This method enables the specific quantification of diHOPrVal adducts derived from glycidol exposure, with this compound providing the necessary internal standardization for accurate measurements. The sensitivity of this approach allows for detection of low-level exposures relevant to human environmental and dietary intake.
Table 2: Analytical Parameters for Glycidol Quantification Using this compound
| Parameter | Specification | Application Context |
|---|---|---|
| Primary Analytical Technique | GC-MS/MS with negative chemical ionization | Quantification of glycidol in biological samples [2] [5] |
| Internal Standard Concentration | Lot-specific (refer to Certificate of Analysis) | Calibration and quantification [5] |
| Biological Matrices | Blood, tissues, hemoglobin isolates | In vivo exposure assessment [1] [3] |
| Key Biomarker | N-(2,3-dihydroxypropyl)-valine (diHOPrVal) in hemoglobin | Long-term exposure monitoring (120-day window) [3] |
| Linearity Range | Should be established for each specific method | Typically covers expected physiological ranges |
| Detection Limit | Method-dependent; sub-ppb achievable with modern instrumentation | Sensitive enough for environmental exposure levels |
Principle: This protocol describes the quantification of N-(2,3-dihydroxypropyl)-valine (diHOPrVal) hemoglobin adducts using this compound as an internal standard, providing a measure of cumulative exposure to glycidol over the lifespan of erythrocytes (approximately 120 days in humans) [1] [3].
Materials and Reagents:
Procedure:
Calculations: Quantify diHOPrVal adducts by comparing the peak area ratio of native adduct to this compound-derived adduct against a calibration curve prepared with known standards.
Principle: This protocol evaluates the genotoxic potency of glycidol by measuring micronucleus formation in rodent erythrocytes in relation to the internal dose determined through hemoglobin adduct levels using this compound for accurate quantification [1].
Animal Model: Male BalbC mice (8-10 weeks old, 20-25 g body weight)
Dosing Regimen:
Sample Collection and Analysis:
Data Analysis:
Principle: This protocol evaluates the potential of various glycidol-related compounds (3-MCPD, epichlorohydrin, glyceraldehyde) to form glycidol in vitro using this compound as an internal standard to quantify conversion efficiency [3].
Materials:
Procedure:
Glycidol exerts its toxic effects through multiple interconnected signaling pathways, primarily driven by its alkylating activity as a direct-acting epoxide compound. Understanding these pathways is essential for interpreting pharmacokinetic data and developing protective strategies.
Diagram 1: Signaling Pathways of Glycidol Toxicity
Direct Alkylation: Glycidol's epoxide group is highly reactive toward nucleophilic sites in cellular macromolecules. It forms DNA adducts such as 3-(2,3-dihydroxypropyl)-dUrd and 3-(2,3-dihydroxypropyl)-dThd, which can lead to mutations and chromosomal aberrations [2]. Simultaneously, it generates protein adducts, particularly with hemoglobin, forming N-(2,3-dihydroxypropyl)-valine (diHOPrVal) which serves as a biomarker of exposure [1] [3].
MAPK Pathway Activation: Glycidol exposure triggers phosphorylation of ERK, JNK, and p38 mitogen-activated protein kinases (MAPKs) [4]. Inhibition studies using specific inhibitors (U0126 for ERK, SP600125 for JNK, and SB203580 for p38) have demonstrated that these pathways mediate glycidol-induced autophagy and apoptosis in human umbilical vein endothelial cells (HUVECs) [4].
Cellular Outcome Pathways: The activation of MAPK signaling by glycidol leads to G2/M phase cell cycle arrest through modulation of cyclin B1, cdc2, and cdc25C [4]. This is followed by autophagy-dependent apoptosis, characterized by increased levels of beclin-1, LC3-I/II conversion, and cleaved PARP and caspase-3 [4].
The data generated using this compound in pharmacokinetic studies provides critical information for human health risk assessment. The relationship between external dose, internal dose (as measured by hemoglobin adduct levels), and genotoxic effects (such as micronucleus formation) allows for the establishment of margin of exposure (MoE) values [1]. The European Food Safety Authority (EFSA) has estimated daily intake of glycidol in Europe to be approximately 0.1-2.1 μg per kg body weight per person, with children having higher exposure due to body weight considerations [1].
Hemoglobin adduct measurements have revealed that estimated glycidol exposure in human populations (approximately 0.94 μg/kg bw/day in adults and 1.4 μg/kg bw/day in children) exceeds the intake estimates based on food consumption data alone, suggesting contributions from non-dietary sources or precursors that convert to glycidol in vivo [3]. This highlights the importance of using sensitive and specific analytical methods incorporating this compound for accurate exposure assessment.
This compound serves as an indispensable tool in the accurate quantification of glycidol exposure and its biological effects. The protocols outlined in this document provide robust methodologies for studying the pharmacokinetic behavior and toxicological consequences of glycidol exposure using this deuterated internal standard. The application of these methods has significantly advanced our understanding of glycidol's mode of action, including its metabolism, adduct formation with macromolecules, and activation of key cellular signaling pathways leading to genotoxicity and apoptosis.
Future directions in glycidol research should focus on elucidating the complete metabolic fate of glycidol and its precursors, identifying potential susceptibility factors in human populations, and developing effective mitigation strategies to reduce exposure from food and environmental sources. The continued use of this compound in these studies will be essential for generating reliable data to support evidence-based risk assessment and regulatory decision-making.
This compound (CAS 1246819-20-4) is a deuterated form of glycidol. Its primary application in biomonitoring is as an isotope-labeled internal standard in mass spectrometry-based assays [1]. It corrects for analyte loss during sample preparation and matrix effects during instrumental analysis, ensuring high data accuracy and reliability [1]. This is essential for tracking the internal exposure to glycidol, which is classified as probably carcinogenic to humans (IARC Group 2A) [2].
Human exposure to glycidol occurs primarily through the consumption of refined oils and fats containing glycidyl fatty acid esters, which release glycidol in the digestive tract [3]. Since glycidol is a direct-acting alkylating agent and genotoxin [2], monitoring its internal dose is crucial for risk assessment. The following sections detail protocols for two key biomarker classes.
This protocol quantifies N-(2,3-Dihydroxypropyl)-valine (2,3-diHOPr-Val), a specific adduct formed at the N-terminus of hemoglobin, reflecting cumulative exposure over the erythrocyte lifespan (up to 120 days) [3].
The sample preparation involves cleaving the glycidol-derived adduct from hemoglobin and derivatizing it for sensitive detection. The following diagram illustrates the complete workflow.
Diagram Title: Workflow for Hemoglobin Adduct Analysis
Table 1: Performance characteristics of the isotope-dilution UPLC-MS/MS method for hemoglobin adducts.
| Parameter | Value / Range | Description |
|---|---|---|
| Limit of Detection (LOD) | 4 fmol per injection | Corresponding to ~0.7 pmol/g Hb [3] |
| Reported Adduct Levels | 2.2 - 4.9 pmol/g Hb | Found in non-smoking human participants [3] |
| Key Internal Standard | DHP-Val-d7-FTH | Deuterated analog for isotope dilution [3] |
This protocol simultaneously quantifies mercapturic acid metabolites in urine, which are short-term biomarkers of exposure to acrylamide, 3-MCPD, and glycidol [4].
The workflow for urine analysis is more direct, focusing on solid-phase extraction and analysis of the intact metabolites.
Diagram Title: Workflow for Urinary Mercapturic Acid Analysis
Table 2: Performance characteristics of the UPLC-MS/MS method for urinary mercapturic acids.
| Parameter | Value / Range | Description |
|---|---|---|
| Limits of Quantification (LOQ) | 0.3 - 0.9 ng/mL | For five different mercapturic acids [4] |
| Recovery Rates | 102% - 119% | Across low, intermediate, and high spiking levels [4] |
| Analysis Runtime | ~7 minutes per sample | Enables high-throughput analysis [4] |
Glycidol (2,3-epoxy-1-propanol) is an industrial compound and processing contaminant classified as probably carcinogenic to humans (IARC Group 2A) [1] [2]. It acts as a direct alkylating agent, binding covalently to nucleophilic sites in biomolecules like proteins and DNA [1]. The N-terminal valine of hemoglobin (Hb) is a primary target, forming a stable adduct, N-(2,3-dihydroxypropyl)-valine (2,3-diHOPr-Val) [3] [4]. This adduct serves as a long-term biomarker of exposure, reflecting the cumulative dose over the ~120-day lifespan of erythrocytes [5] [6].
Deuterated Glycidol-d5 is used as a critical internal standard to ensure accurate quantification. It corrects for analyte loss during sample preparation and variations in instrument response, which is essential for reliable biomonitoring at trace levels [4] [7].
This protocol is adapted from methods successfully applied in human biomonitoring studies [4] [6].
The core of the sample preparation is the modified Edman degradation, which selectively cleaves the glycidol-modified N-terminal valine.
The following table summarizes the typical instrumental conditions for separating and detecting the DHP-Val-FTH adduct.
| Parameter | Configuration |
|---|---|
| Column | C18 Acquity BEH130 (2.1 × 150 mm) or equivalent [8] |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid [8] |
| Gradient | 0-1 min: 10% B; 1-9 min: 10-40% B; 9-10 min: 40-100% B; 10-12 min: 100% B; 12-13 min: 100-10% B; 13-14 min: 10% B [8] |
| Flow Rate | 0.2 mL/min [8] |
| Injection Volume | 20 µL [8] |
| Ionization Mode | Positive electrospray ionization (ESI+) [4] |
| MS Detector | Triple Quadrupole (TQS) operating in MRM mode [8] |
The described isotope-dilution UHPLC-MS/MS method has been rigorously validated for the biomonitoring of glycidol exposure [4] [6].
| Performance Metric | Result |
|---|---|
| Limit of Detection (LOD) | 4 fmol DHP-Val-FTH per injection (equivalent to ~0.7 pmol 2,3-diHOPr-Val per gram Hb) [4] |
| Background Adduct Levels | 2.2 - 4.9 pmol/g Hb (non-smoking humans) [4]; Increased to 12.2 pmol/g Hb after controlled exposure [6] |
| Adduct Level/Dose Ratio (k) | 0.082 (pmol/g Hb) per (µg glycidol/kg body weight) [6] |
| Estimated Adduct Lifetime (τ) | ~104 days (correlates with erythrocyte lifespan) [6] |
This sensitive method confirmed that the internal exposure to glycidol, as reflected by the 2,3-diHOPr-Val adduct, can be significantly higher than predictions from food consumption data alone [6]. This suggests potential contributions from other glycidol sources or precursors. Studies indicate that other chemicals like epichlorohydrin and 3-MCPD can also form the 2,3-diHOPr-Val adduct in vivo, though their contribution is relatively small (typically <1% of that from glycidol) [5]. Physiological conditions, such as high glucose levels, may also compete for the N-terminal valine binding site, potentially influencing adduct formation kinetics [3].
The application of this compound as an internal standard in the UHPLC-MS/MS-based quantification of the 2,3-diHOPr-Val hemoglobin adduct provides a robust, sensitive, and reliable methodology for assessing internal exposure to glycidol. This protocol is essential for accurate human biomonitoring and refining the risk assessment of this processing contaminant.
The table below summarizes common issues, their potential causes, and solutions to help you maintain robust and reproducible chromatographic methods [1] [2].
| Problem Observed | Potential Causes | Recommended Solutions |
|---|---|---|
| Changing Retention Time | Mobile phase composition change, temperature fluctuations, column degradation, flow rate variations [1]. | Use a well-controlled column oven; prepare mobile phase consistently; use a leak-free, well-purged pump system [1]. |
| Peak Tailing | Secondary interactions with acidic silanols (if analyte is basic), column void, contaminated frit, column overload [2]. | Use low-pH mobile phase; use end-capped columns; add buffer; dilute sample or use a higher capacity column [2]. |
| Peak Fronting | Column saturation/overload, poor sample solubility, severe column deterioration [2]. | Reduce injection volume or sample concentration; ensure good sample solubility in the mobile phase [2]. |
| Peak Splitting | Mismatch between injection solvent and mobile phase strength, blocked inlet frit, void in column packing [2]. | Ensure the sample solvent is weaker than or matches the mobile phase; reverse-flush or replace the column; use in-line filters or a guard column [2]. |
| Low Resolution | Insufficient retention, poor column efficiency, inadequate selectivity [3]. | Adjust mobile phase strength to increase retention (k=2-10); use a column with smaller particles for higher efficiency; change mobile phase pH or stationary phase to improve selectivity [3]. |
This systematic troubleshooting logic is also summarized in the following workflow diagram for quick reference.
A 2025 study provides a reliable method for analyzing mercapturic acid metabolites derived from glycidol, which is directly relevant. Key parameters are summarized below [4].
| Parameter | Specification |
|---|---|
| Analytical Technique | Ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) |
| Analytes | Five mercapturic acids (from acrylamide, 3-MCPD, and glycidol) |
| Run Time | 7 minutes per sample |
| Limits of Quantification (LOQ) | 0.3 to 0.9 ng mL⁻¹ |
| Recovery Rates | 102–119% (across low, intermediate, and high spiking levels) |
| Key Achievement | Baseline separation for all analytes |
Understanding core principles will help you independently troubleshoot and optimize your methods.
For persistent issues, systematically check your system: ensure the column is compatible with your method's pH and pressure limits, confirm the detector is set to the correct wavelength, and always use high-purity solvents and reagents.
The table below summarizes the key identifiers and hazards for Glycidol-d5 based on the search results.
| Property | Description |
|---|---|
| CAS Number | 1246819-20-4 [1] |
| Molecular Formula | C₃HD₅O₂ [1] |
| Molecular Weight | 79.11 g/mol [1] |
| Primary Application | Internal standard for quantitative analysis (e.g., GC-MS, LC-MS) in complex mixtures or biological matrices [1] |
| Hazards | Classified as a Dangerous Good for transport. Parent compound Glycidol is a probable carcinogen (IARC Group 2A), irritant, and toxic upon exposure [1] [2] [3]. |
Before planning any purification, it is crucial to address the significant hazards associated with this compound.
Since a direct protocol is unavailable, your purification strategy should be based on the chemical properties of the compound. The following workflow outlines a logical approach for purifying this compound, drawing on general principles of organic compound purification.
This compound is primarily used as an internal standard for the precise quantification of unlabeled glycidol in complex samples like food oils and biological matrices using mass spectrometry. The deuterated version behaves similarly to glycidol during analysis but has a different mass, allowing for accurate measurement [1].
Yes. Deuterated compounds like this compound can be employed in polymer science to study reaction pathways, kinetics, and the final structure of polymers, such as polyglycerols, using techniques like NMR spectroscopy [1].
Q1: What is the primary application of this compound in analytical science? this compound is a deuterated form of glycidol used primarily as an internal standard in quantitative analysis. Its key function is to correct for variability and losses during sample preparation and analysis, particularly when using mass spectrometry (MS) and gas chromatography (GC) [1]. It is crucial for the accurate quantification of glycidol in complex mixtures, such as food products (e.g., fish oil, infant formula) and biological matrices [1].
Q2: What are the critical factors that can affect the stability of this compound in my experiments? Although direct stability studies were not found, the chemical properties of glycidol suggest several critical factors to control in your workflow. The table below summarizes these potential risk factors and their implications.
| Factor | Risk & Impact | Recommended Control Measures |
|---|---|---|
| pH (Acid/Base) | High. Epoxide ring opening, decomposition [2] [3]. | Maintain neutral pH; avoid strong acids/bases during sample preparation. |
| Temperature | High. Accelerates decomposition [2]. | Store at recommended low temperatures; minimize exposure to heat. |
| Reactive Surfaces | Medium. Adsorption losses. | Use inert vials/labware (e.g., silanized glass). |
| Storage Time | Medium. Potential long-term degradation. | Prepare fresh stock solutions; validate stability over intended storage period. |
| Enzymatic Activity | Unknown (in biological matrices). | Consider enzyme inhibition (e.g., in plasma/blood samples). |
Q3: My analytical results for glycidol are inconsistent. What should I troubleshoot? Inconsistencies often point to issues with the internal standard's performance. Follow this logical troubleshooting workflow to diagnose the problem.
Q4: Are there any specific safety concerns when handling this compound? Yes. Since this compound is a deuterated analog of glycidol, you must assume it shares the same health hazards. Glycidol is a probable human carcinogen (Group 2A) and can cause severe irritation to the eyes, skin, and respiratory tract [2] [4]. Always:
Objective: To determine the short-term and long-term stability of this compound in a specific biological matrix (e.g., plasma, serum, tissue homogenate).
Materials:
Methodology:
Low recovery of Glycidol-d5 can significantly impact the accuracy of your quantitative analysis. The table below outlines common issues and their solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low Recovery Post-Hydrolysis | Conversion of glycidol to 3-MCPD or other side reactions under acidic/alkaline conditions [1]. | Use enzymatic hydrolysis with Candida rugosa lipase. This mild method minimizes side reactions [1]. |
| Poor Extraction Efficiency | High polarity of glycidol makes transfer from aqueous to organic phase difficult [1]. | Apply a modified QuEChERS method. Use ACN with salts (e.g., anhydrous MgSO₄, NaCl) for efficient extraction of polar glycidol from the aqueous matrix [1]. |
| Analyte Degradation | Glycidol is unstable, particularly in acidic aqueous solutions, leading to degradation during sample workup [1]. | Carefully control pH and avoid strongly acidic conditions. Streamline the procedure to shorten the overall sample preparation time [1]. |
| Inaccurate Quantification | Signal suppression or enhancement from the sample matrix (matrix effects). | Ensure this compound is added at the very beginning of sample preparation to correct for losses in all subsequent steps [2]. |
This detailed method, adapted from a published approach for determining glycidyl esters in edible oils, is designed to maximize this compound recovery by avoiding harsh conditions [1].
The following diagram illustrates the streamlined workflow for this compound analysis using enzymatic hydrolysis and modified QuEChERS extraction:
Sample Preparation and Internal Standard Addition:
Enzymatic Hydrolysis:
Analyte Extraction via Modified QuEChERS:
Clean-up and Analysis:
This compound is a deuterated analog of glycidol. It has nearly identical chemical properties and behavior during extraction and analysis, but its different mass allows a mass spectrometer to distinguish it easily. When added at the start, it corrects for efficiency losses in hydrolysis, extraction, and instrument analysis, leading to highly accurate quantification [2].
Alkaline hydrolysis, while fast, can cause the conversion of glycidol to 3-MCPD and other side reactions, leading to underestimation of recovery. Enzymatic hydrolysis with C. rugosa lipase occurs under mild conditions (room temperature, neutral pH), which prevents these side reactions and preserves the integrity of this compound, resulting in more accurate and reliable recovery data [1].
The core principles—using enzymatic hydrolysis to avoid decomposition and a modified QuEChERS approach to extract polar compounds—are universally applicable. This method shows great promise for complex biological matrices, such as metabolites from biological fluids, where efficient extraction of polar analytes and minimal sample degradation are critical [1] [4].
To maximize your recovery of this compound, focus on these three pillars:
Q1: What is the primary purpose of Glycidol-d5 in analytical methods? this compound is a deuterated internal standard. Its main function is to enable accurate quantification of unlabeled glycidol in complex samples (like oils or biological matrices) by correcting for losses during sample preparation and matrix effects during analysis [1] [2].
Q2: In which analytical techniques is this compound commonly used? It is routinely used in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of glycidol and related process contaminants [1] [3] [4].
Q3: What are the most common sources of interference when using this compound? Interference typically arises from three areas:
The table below summarizes specific interference issues and their practical solutions.
| Interference Issue | Underlying Cause | Recommended Solution | Key Method Parameters |
|---|
| Co-elution of MCPDs and Glycidol Derivatives | Derivatization under alkaline conditions causes MCPDs and glycidol to form identical derivatives, preventing distinction [1]. | Use a pH-controlled, two-step derivatization. Derivatize glycidol under weak acidic conditions (pH ~6.5) first, then adjust to a strong alkaline environment to derivatize the MCPDs [1]. | - Acidic Step: Phosphate buffer (0.2 M, pH 6.5) [1].
Here are detailed methodologies for two key approaches cited in the search results.
This method uses a novel derivatization approach to distinguish glycidol from MCPDs [1].
1. Sample Preparation (Extraction & Cleanup)
2. Derivatization Reaction
3. HPLC-MS/MS Analysis
This method was developed to minimize artificial formation and improve selectivity [3].
1. Sample Collection
2. Sample Preparation and Cleanup
3. Derivatization
4. GC-MS Analysis
The diagram below outlines a logical, step-by-step workflow to diagnose and resolve common issues in your analysis.
Here are answers to the most common questions about handling this reagent.
| Question | Answer |
|---|---|
| What are the primary hazards? | This compound is expected to share the hazards of its non-deuterated form, Glycidol, which is toxic if inhaled, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and cancer [1]. |
| What are the key storage conditions? | Store in a cool place (2-8°C), in a tightly closed container within a dry, well-ventilated place. Containers must be kept upright. It is moisture-sensitive and should be handled and stored under an inert gas [1]. |
| Is it a dangerous good for shipping? | Yes, it is classified as a Dangerous Good for transport and may be subject to additional shipping charges [2]. |
| What personal protective equipment (PPE) is required? | Wear a complete chemical-protective suit, protective gloves (e.g., Chloroprene or Nitrile rubber), eye/face protection (face shield and safety glasses), and respiratory protection. A full-face supplied air respirator is recommended if engineering controls are insufficient [1]. |
| What should I do in case of skin contact? | Wash off immediately with soap and plenty of water. Take the victim to the hospital and consult a physician [1]. |
| What is its main application in research? | This compound is primarily used as an internal standard in quantitative analysis using techniques like mass spectrometry (MS) to accurately track and measure unlabeled glycidol in complex mixtures [2]. |
This protocol outlines the general workflow for using this compound in the analysis of food contaminants like MCPD and glycidol esters, based on established analytical methods [3] [2].
The workflow above is supported by the following specific methodologies and parameters:
The table below summarizes performance metrics from a recent study on a related analytical method, indicating the high sensitivity that can be achieved [4].
| Parameter | Value / Range |
|---|---|
| Limits of Quantification (LOQ) | 0.3 to 0.9 ng mL⁻¹ |
| Recovery Rates | 102% to 119% |
| Analysis Run Time | ~7 minutes per sample |
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Recovery of Internal Standard | Instability of this compound; matrix interference. | Ensure proper cold storage; verify clean-up procedure efficiency; prepare fresh standard solutions [1] [3]. |
| Poor Chromatographic Separation | Column degradation; suboptimal mobile phase gradient. | Re-equilibrate or replace HPLC column; re-optimize the elution gradient [5]. |
| High Background Noise in MS | Incomplete sample clean-up; source contamination. | Re-evaluate and optimize the SPE clean-up step; perform more thorough cleaning of the MS ion source [3]. |
This compound is a deuterium-labeled version of Glycidyl stearate, commonly used as a tracer or an internal standard in quantitative analysis using NMR, GC-MS, or LC-MS [1]. Its stability is paramount for obtaining accurate and reproducible results.
The primary challenge with this compound, and its non-deuterated form, lies in its reactive oxirane (epoxy) ring [1]. This ring is susceptible to ring-opening reactions, which can be triggered by:
The table below summarizes the key conditions for handling and storing this compound to minimize its degradation.
| Factor | Recommended Condition | Rationale |
|---|---|---|
| Storage Temperature | -80°C (for long-term, in solvent); -20°C (for powder/short-term) [1] | Low temperatures drastically slow down kinetic degradation processes like hydrolysis and polymerization. |
| Storage Form | Dry powder is more stable than a solution. If dissolved, use a dry, aprotic solvent. | Limits molecular mobility and reactivity. Prevents hydrolysis. Aprotic solvents avoid catalyzing ring-opening. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation and moisture absorption from the air when the container is opened. |
| Light Exposure | Protect from light (store in an opaque or amber vial) | Prevents potential photochemical degradation reactions. |
The following diagram outlines a recommended workflow to preserve the integrity of this compound throughout a typical experiment.
Q1: How can I tell if my this compound has degraded? You can suspect degradation if you observe:
Q2: What is the best way to prepare a stock solution?
Q3: My experimental protocol requires water. How should I handle this? Water will catalyze the degradation of the epoxy ring [2]. In this case:
The core strategy for working with this compound is to strictly control its exposure to moisture, heat, and reactive chemicals. The reactive epoxy ring is the most vulnerable point. Adhering to the recommended storage conditions and a meticulous handling workflow is your best defense against degradation.
When using Glycidol-d5 as an internal standard, you should validate the analytical method to ensure reliability and accuracy. The following table summarizes the core parameters, with example data from a validated method for quantifying free glycidol in oils [1].
| Validation Parameter | Description | Example from Validated Method (HPLC-MS) |
|---|---|---|
| Linearity & Range | The concentration range over which the method is accurate and precise. | 1 - 256 ng/mL for glycidol and MCPD. Demonstrated a broad linear range [1]. |
| Sensitivity (LOD/LOQ) | LOD: Lowest detectable level. LOQ: Lowest measurable level with accuracy and precision. | LOD: 0.5 ng/mL LOQ: 1.0 ng/mL (for both MCPD and glycidol in oil samples) [1]. | | Internal Standard Purpose | To correct for losses during sample preparation and instrument variability. | this compound is used as an internal standard for the quantification of glycidol [2] [1]. | | Specificity | Ability to accurately measure the analyte in a complex mixture. | Achieved by a derivatization reaction that distinguishes glycidol from MCPD based on reaction pH [1]. |
This protocol is adapted from a 2024 study that developed a novel HPLC-MS/MS method for detecting free glycidol and MCPD in fish and krill oils using this compound as an internal standard [1].
Workflow: Determination of Free Glycidol Using this compound
Q1: Why is my recovery of glycidol low and inconsistent?
Q2: Why do I observe high background noise or matrix interference in my chromatograms?
Q3: What is the primary application of this compound in modern analytics?
The diagram below outlines a general workflow for sample preparation involving Glycidol-d5, typically used as an internal standard [1].
Here are solutions to common issues encountered during sample preparation and analysis.
| Issue | Possible Causes | Recommended Solutions |
|---|
| Low Recovery of this compound | Glycidol instability in acidic aqueous solutions [2]; inefficient extraction from aqueous layer [2]. | Use enzymatic hydrolysis to avoid harsh conditions [2]; optimize QuEChERS salt composition for efficient extraction [2]. | | Poor Chromatographic Peaks | Insufficient derivatization; matrix interference from oils. | Ensure fresh derivatization reagent preparation [3]; include C18 solid-phase clean-up step to remove lipids and demulsify [3]. | | Inaccurate Quantification | Loss of volatile this compound during preparation; incomplete hydrolysis of esters. | Use this compound as internal standard to correct for losses [1]; validate hydrolysis efficiency with certified reference materials [2]. |
This compound is used to improve the accuracy of quantifying its non-deuterated form, glycidol. The table below compares two primary detection approaches.
| Method | Key Principle | Sensitivity (LOD/LOQ) | Best For |
|---|
| GC-MS | Indirect analysis; derivatization with phenylboronic acid (PBA) after halogenation. | Varies with method; a related GC-MS method reports LOD at 0.02 mg/kg [2]. | Labs with standard GC-MS equipment; following established official methods. | | HPLC-MS/MS | Newer method; derivatization with p-(dimethylamino)phenol for direct detection. | LOD: 0.5 ng·mL⁻¹ LOQ: 1 ng·mL⁻¹ [3] | High-sensitivity requirements; simpler workflow without halogenation [3]. |
The table below summarizes the core characteristics and applications of these two deuterated internal standards based on current research practices.
| Feature | Glycidol-d5 | 3-MCPD-d5 |
|---|---|---|
| Primary Analytical Role | Internal Standard for Glycidyl Esters (GEs) [1] [2] | Internal Standard for 3-MCPD Esters (3-MCPDEs) and free 3-MCPD [1] [2] |
| Target Analyte | Glycidol (released from GEs) [1] | 3-MCPD (released from 3-MCPDEs) [1] |
| Formation Source | Formed from diacylglycerols at high-temperature oil refining (>240°C) [2] | Formed from acylglycerols in the presence of chlorine during refining[c:1] [2] |
| Toxicological Concern | Hydrolyzes to Glycidol (IARC Group 2A: Probably carcinogenic to humans) [3] [1] | Hydrolyzes to 3-MCPD (IARC Group 2B: Possibly carcinogenic to humans) [3] [1] |
| Key Application Context | Used in methods compliant with AOCS Cd 29b-13 and Cd 29c-13 [2] | Used in methods compliant with AOCS Cd 29a-13, Cd 29b-13, and Cd 29c-13 [1] [2] |
In analytical chemistry, this compound and 3-MCPD-d5 are crucial for the accurate quantification of their non-deuterated counterparts in edible oils. They are used in indirect methods, which are favored for routine analysis as they require fewer reference standards [2]. The general workflow involves several key steps, as shown in the following diagram:
The workflow illustrates a generalized path. The specific protocols can vary significantly based on the official method followed. Here are the details of two common approaches:
To build a definitive comparison guide with experimental data, I suggest you:
The following table summarizes the key performance indicators of different analytical approaches that utilize Glycidol-d5.
| Method Feature / Performance Metric | Alkaline Hydrolysis & Derivatization (E-cigarette Analysis) [1] | Enzymatic Hydrolysis & Direct Detection (Edible Oil Analysis) [2] |
|---|---|---|
| Sample Matrix | E-liquids and e-cigarette aerosols | Edible oils |
| Core Technique | Alkaline catalysis, derivatization to 3-MCPD derivative, GC-MS | Candida rugosa lipase hydrolysis, direct GC-MS |
| Use of this compound | Internal Standard | Internal Standard |
| Accuracy (Recovery) | 94.8% - 120% | Good accuracy (specific recovery range not provided) |
| Precision (Repeatability, RSD) | Not explicitly detailed | 3.6% - 5.7% |
| Limit of Quantification (LOQ) | 66.7 ng/g (e-liquids); 20.2 ng/collection (aerosol) | 0.1 mg/kg for glycidol |
| Key Advantage | Effective for complex matrices like propylene glycol/glycerin; single internal standard. | Prevents side reactions; simplified and streamlined procedure. |
Here is a detailed breakdown of the experimental workflows for the methods cited.
This method was developed to overcome challenges of artificial glycidol formation from the sample matrix during analysis [1].
This method offers a simplified approach by avoiding the harsh conditions of traditional hydrolysis [2].
Your choice of method will depend on your sample matrix and analytical goals:
The following workflow diagram summarizes the two main methodological pathways for using this compound in the determination of glycidol.
The table below summarizes the fundamental principles that differentiate deuterated from non-deuterated compounds in metabolic studies. These general concepts are crucial for understanding any specific study on glycidol.
| Aspect | Deuterated Compounds | Non-deuterated Compounds | Key Implication for Metabolism |
|---|---|---|---|
| Physical Property | Heavier atom (has a neutron) [1] | Lighter atom (no neutron) [1] | Alters bond vibration and strength [1] |
| Kinetic Isotope Effect (KIE) | Can slow down metabolic reaction rates [2] [1] | No inherent effect on reaction rates | Can lead to improved metabolic stability and extended half-life [3] |
| Isotopic Label Loss | Label can be lost through exchange reactions in metabolic pathways (e.g., in the TCA cycle) [2] | Not applicable | Can complicate the tracing of metabolic pathways; requires characterization [2] |
| Role in Research | Isotopic tracer to follow metabolic pathways [4] | The native form of the compound | Allows for tracking of absorption, distribution, and formation of metabolites [1] |
The following diagram illustrates a generic metabolic pathway, showing how a deuterated molecule might be traced and where the Kinetic Isotope Effect (KIE) and label loss can occur. While this is not specific to glycidol, it provides a logical framework for your research.
This compound is a deuterated form of glycidol, where five hydrogen atoms are replaced with deuterium isotopes [1] [2]. Its primary role in research is as an internal standard in analytical chemistry.
| Property | Description |
|---|---|
| CAS Number | 1246819-20-4 [1] [2] |
| Molecular Formula | C3HD5O2 [1] [2] |
| Molecular Weight | 79.11 g/mol [1] [2] |
| Primary Application | Internal Standard for mass spectrometry [1] |
| Key Use | Quantifying glycidol in complex mixtures (e.g., foods, biological matrices) [1] |
While direct data on isotope effects is unavailable, this compound's effectiveness as an internal standard is rooted in the principle of isotope effects. In techniques like isotope-dilution mass spectrometry, it is used to precisely quantify the amount of ordinary glycidol in a sample [3] [1].
This diagram illustrates the workflow for using this compound in the analysis of hemoglobin adducts, a specific application mentioned in the search results [3]:
Diagram Title: Workflow for Glycidol Hemoglobin Adduct Biomontoring
Understanding glycidol's biological activity is crucial for contextualizing research that might use this compound. Glycidol is classified as a probable human carcinogen (IARC Group 2A) [4]. Recent studies show it can induce autophagy-dependent apoptosis in human umbilical vein endothelial cells (HUVECs) by activating the ERK, JNK, and p38 MAPK signaling pathways [5]. This mechanism is visualized below.
Diagram Title: Glycidol-Induced Toxicity Pathway in HUVECs
Here is the available key information for the this compound standard, which is often a starting point for such a comparative analysis [1].
| Property | Description |
|---|---|
| CAS Number | 1246819-20-4 [1] |
| Alternate Names | 2-Oxiranemethanol-d5 [1] |
| Molecular Formula | C₃HD₅O₂ [1] |
| Molecular Weight | 79.11 g/mol [1] |
| Primary Application | Serves as an internal standard for quantitative analysis using GC-MS and NMR [1]. |
| Price (Example) | $265.00 / 5 mg [1] |
While a direct comparison guide is not available, recent research highlights methodologies relevant to using this compound. One study developed a method for determining glycidyl esters (GEs) in edible oils, with the following performance for glycidol [2]:
This method uses enzymatic hydrolysis with Candida rugosa lipase and a modified QuEChERS sample preparation to directly detect glycidol, aiming to avoid side reactions from traditional alkaline hydrolysis or halogenation steps [2]. The general workflow of this approach is outlined below:
The table below summarizes the core characteristics of Glycidol-d5 and Glycidyl Palmitate-d5, highlighting their different roles in research.
| Property | This compound | Glycidyl Palmitate-d5 |
|---|---|---|
| CAS Number | 1246819-20-4 [1] | 1794941-80-2 [2] |
| Molecular Formula | C3HD5O2 [1] | C19H31D5O3 [2] |
| Molecular Weight | 79.11 g/mol [1] | 317.52 g/mol [2] |
| Parent Compound | Glycidol [1] | Glycidyl Palmitate [2] |
| Chemical Structure | Deuterated form of glycidol (an epoxide with a primary alcohol group) [3] [1] | Deuterated form of glycidyl palmitate (a fatty acid ester of glycidol) [2] |
| Primary Research Applications | Internal standard for quantifying glycidol in samples using MS or NMR [1] | Serves as an internal standard for analyzing glycidyl esters (GEs), particularly in food safety [2] |
| Physical Form | Information not available in search results | Solid at room temperature [2] |
| LogP | Information not available in search results | 7.1 [2] |
In analytical chemistry, both compounds are primarily used as internal standards for accurate quantification via mass spectrometry (MS). Their deuterated atoms create a distinct mass difference from their non-deuterated counterparts, allowing for precise tracking and measurement [1] [2].
The general workflow for using these internal standards in analyzing food contaminants like glycidyl esters involves sample preparation, extraction, and analysis. Glycidyl Palmitate-d5 is directly used, while this compound can be involved in methods that determine both free glycidol and glycidol from hydrolyzed esters.
In the mass spectrometer, the deuterated standards and target analytes are ionized and separated by their mass-to-charge ratio (m/z). The known concentration of the standard allows for back-calculation of the analyte's concentration in the original sample.
Your choice between these two internal standards depends entirely on the specific analytes you are targeting in your research:
Glycidol is a processing contaminant classified as a Group 2A carcinogen (probably carcinogenic to humans) [1] [2]. It is often found in refined edible oils and fats in the form of Glycidyl Fatty Acid Esters (GE) [3] [4] [2]. During digestion, these esters can release free glycidol, posing a health risk [4] [2].
This compound, a deuterated analog, is primarily used as an internal standard to ensure accurate measurement. It corrects for analyte loss during sample preparation and matrix effects during instrumental analysis [5].
The table below summarizes two advanced analytical methods that utilize this compound for sensitive detection of glycidol and related contaminants.
| Analysis Target | Key Feature of Method | Sample Pretreatment | Instrumentation | Performance | Reference Application |
|---|---|---|---|---|---|
| Free Glycidol & MCPD [1] | Derivatization with p-(dimethylamino)phenol; distinguishes glycidol from MCPD via reaction pH control | Aqueous NaCl extraction, C18 sorbent clean-up | HPLC-MS/MS | LOD: 0.5 ng·mL⁻¹; LOQ: 1 ng·mL⁻¹ [1] | Fish oil, krill oil [1] |
| Hemoglobin (Hb) Adducts [3] [4] | Measures N-(2,3-Dihydroxypropyl)-valine (diHOPrVal) as a biomarker of long-term internal exposure to glycidol | Derivatization with fluorescein-5-isothiocyanate (FITC), solid-phase extraction (SPE) | LC-MS/MS (Ultra-high performance) | Highly specific for glycidol exposure; not significantly formed from other precursors (e.g., 3-MCPD) [3] | Biomonitoring in human blood samples [3] [4] |
The following diagram illustrates the specific workflow for quantifying glycidol exposure through hemoglobin adducts, a method that crucially relies on this compound as an internal standard:
This compound has established itself as an indispensable tool in two key areas of food safety analysis: